molecular formula C24H32ClN5O2 B1662790 Ipatasertib CAS No. 1001264-89-6

Ipatasertib

Cat. No.: B1662790
CAS No.: 1001264-89-6
M. Wt: 458.0 g/mol
InChI Key: GRZXWCHAXNAUHY-NSISKUIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ipatasertib is a potent, ATP-competitive pan-AKT inhibitor targeting AKT1, AKT2, and AKT3 isoforms. It is under investigation for cancers driven by PI3K/AKT pathway activation, such as metastatic castration-resistant prostate cancer (mCRPC), triple-negative breast cancer (TNBC), and gastric cancer. Key clinical trials include the phase 3 IPATential150 (NCT03072238) in mCRPC and IPATunity130 (NCT03337724) in TNBC .

Preparation Methods

Ipatasertib is synthesized through a series of chemical reactions involving various reagents and conditionsThe industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Asymmetric Reduction of Ketones

A critical step involves the reduction of a prochiral ketone to the (R,R)-trans alcohol intermediate using engineered ketoreductases (KREDs). Key findings include:

  • Enzyme Optimization : A Sporidiobolus salmonicolor KRED variant (M3) was engineered via mutational scanning, achieving a 64-fold increase in apparent k<sub>cat</sub> and improved process robustness .

  • Reaction Conditions :

    ParameterValue
    Substrate loading100 g/L
    iPrOH concentration8% (v/v)
    Temperature28°C
    Conversion≥98%
    Diastereomeric excess99.7% (R,R-trans)
    This process leverages cofactor recycling with isopropyl alcohol (iPrOH) to drive equilibrium toward the target product .

Grignard Reaction in Continuous Flow

A key intermediate is synthesized via a Br/Mg exchange reaction followed by 5-exo-dig cyclization in a continuous flow system:

  • Reaction Sequence :

    • Bromine/magnesium exchange forms a magnesium species.

    • Intramolecular cyclization forms a five-membered ring.

  • Process Parameters :

    ParameterValue
    Flow rate1.0 kg/h
    Unit operationsBr/Mg exchange → cyclization → hydrolysis → extraction
    YieldScalable to pilot-plant scale
    This method improves safety and scalability compared to batch processes .

Asymmetric Hydrogenation

The synthesis of fragment L involves asymmetric hydrogenation using a ruthenium catalyst:

  • Catalyst : [Ru(TFA)<sub>2</sub>((S)-BINAP)] with NaBr additive.

  • Conditions :

    ParameterValue
    S/C ratio10,000:1
    Hydrogen pressure18 atm
    SolventEtOH
    Temperature64–68°C
    Yield29.4 mmol scale
    This step achieves >99% conversion and 98.8:1.2 enantiomeric ratio .

Enzymatic Resolution

A triester substrate undergoes enzymatic resolution to produce a methyl stereocenter:

  • Process :

    StepReagent/EnzymeOutcome
    Asymmetric reductionKetoreductase (Codexis)Cyclopentylpyrimidine intermediate
    Carbonylative esterificationDieckmann cyclization
    This step is followed by a Dieckmann cyclization to form the cyclopentane ring .

Mannich Reaction for β<sup>2</sup>-Amino Acid

The β<sup>2</sup>-amino acid component is synthesized via an asymmetric aminomethylation reaction :

  • Key Features :

    • Uses a chiral amine catalyst.

    • Achieves high stereoselectivity.

    • Combined with the cyclopentylpyrimidine via a three-stage coupling .

Final Assembly and Purification

The final steps involve:

  • Coupling of the two chiral intermediates.

  • Isolation as a stable mono-HCl salt.

  • Purification via hydrolysis, extraction, and phase separation .

Scientific Research Applications

Ipatasertib has a wide range of scientific research applications, including:

Mechanism of Action

Ipatasertib exerts its effects by inhibiting the activity of AKT, a serine/threonine kinase that plays a key role in the PI3K/AKT pathway. By binding to the ATP-binding pocket of AKT, this compound prevents the phosphorylation and activation of downstream targets, leading to the inhibition of cell growth and survival. The molecular targets and pathways involved include the PI3K/AKT pathway, the FOXO3a transcription factor, and the NF-κB signaling pathway .

Comparison with Similar Compounds

Mechanism of Action

Ipatasertib inhibits AKT phosphorylation, disrupting downstream signaling (e.g., mTORC1, FOXO3a) and promoting apoptosis. Preclinical models show enhanced efficacy in tumors with PTEN loss or PIK3CA/AKT1 alterations .

Comparison with Similar AKT Inhibitors

Efficacy in Biomarker-Selected Populations

Table 1: Efficacy in Key Trials

Compound Trial (Phase) Population Primary Outcome (HR, 95% CI) OS Improvement? Reference
This compound IPATential150 mCRPC with PTEN loss (IHC) rPFS HR: 0.65 (0.50–0.84) No (HR: 0.94)
IPATunity130 TNBC with PIK3CA/AKT1/PTEN alt PFS HR: 0.82 (0.58–1.15) No
Capivasertib PAKT TNBC (unselected) PFS HR: 0.74 (0.50–1.08) Yes (HR: 0.61)
Afuresertib Preclinical Colon cancer models PUMA activation < this compound N/A
  • This compound vs. Capivasertib : Both improved PFS in TNBC in phase II trials (LOTUS for this compound; PAKT for capivasertib), but phase III IPATunity130 failed to replicate benefits, possibly due to patient selection bias or improved standard-of-care outcomes .

Table 2: Adverse Event Profiles

AE (Grade ≥3) This compound + Abiraterone This compound + Paclitaxel Capivasertib + Paclitaxel
Diarrhea 9–23% 9% 23%
Hyperglycemia 5% 3% 15%
Rash 4% 2% 7%
Discontinuation 18–21% 14% 15%
  • This compound-Specific Risks : Higher rates of diarrhea and hyperglycemia compared to placebo, manageable with prophylactic loperamide .
  • Ethnic Variability: Asian patients had higher this compound discontinuation rates (32% vs. 18% non-Asian) despite similar AE severity .

Pharmacokinetics and Hepatic Impairment

Table 3: PK Parameters in Hepatic Impairment

Hepatic Function (Child-Pugh) This compound AUC0-∞ Fold Change vs. Normal Reference
Mild (A) 1.5×
Moderate (B) 1.6–3.4×
Severe (C) 3.4×
  • This compound exposure increases significantly in moderate/severe impairment, necessitating dose adjustments.

Emerging Comparators and Preclinical Insights

  • Novel Natural AKT Inhibitors: Computational studies identified compounds with higher AKT1 binding affinity than this compound, though clinical validation is pending .
  • Combination Strategies : this compound synergizes with MEK5/ERK5 inhibitors (e.g., SC-1-181) in TNBC models, reducing viability by 35% at 1 µM .

Biological Activity

Ipatasertib (IPAT) is a selective inhibitor of the AKT kinase, which plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. Its biological activity has been extensively studied in both preclinical models and clinical trials, demonstrating significant antitumor effects across various cancer types.

This compound exerts its effects primarily by inhibiting the phosphorylation and activation of AKT, a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in cancers, leading to uncontrolled cell growth and survival. By targeting AKT, this compound disrupts downstream signaling, resulting in:

  • Inhibition of Cell Proliferation : Studies have shown that this compound significantly reduces cell proliferation in various cancer cell lines, including uterine serous carcinoma (USC) and prostate cancer models .
  • Induction of Apoptosis : Treatment with this compound has been associated with increased activity of apoptotic markers such as cleaved caspase-3, -8, and -9 in a dose-dependent manner . The induction of apoptosis is mediated through the upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis), which activates the Bax pathway .

In Vitro Studies

  • Cell Proliferation and Cycle Arrest :
    • This compound treatment led to a dose-dependent inhibition of cell proliferation in USC cell lines ARK1 and SPEC-2. The compound induced G1 phase arrest in ARK1 cells and G2 phase arrest in SPEC-2 cells .
    • Western blot analyses revealed decreased expression levels of cyclin-dependent kinases (CDK-4, CDK-6) and Cyclin D1 following treatment with this compound .
  • Apoptotic Pathways :
    • In USC cells treated with 25 µM this compound for 18 hours, significant increases in cleaved caspase activities were observed: 1.75-fold for caspase-3, 1.51-fold for caspase-8, and 1.69-fold for caspase-9 .

Clinical Trials

This compound has been evaluated in several clinical trials, particularly focusing on tumors with AKT mutations. A notable study demonstrated that this compound combined with chemotherapy showed enhanced antitumor activity compared to chemotherapy alone .

Prostate Cancer

A randomized phase 2 trial evaluated the efficacy of this compound in patients with localized prostate cancer. The results indicated promising antitumor activity, particularly in patients with PTEN-deficient tumors .

Uterine Serous Carcinoma

In another study focusing on USC, this compound was shown to significantly inhibit tumor growth through its effects on the AKT/mTOR pathway, leading to reduced cell adhesion and invasion capabilities .

Summary Table of Biological Activities

Biological Activity Effect Observed Reference
Cell Proliferation InhibitionSignificant reduction in USC cell lines
Apoptosis InductionIncreased cleaved caspase activities
Cell Cycle ArrestG1 and G2 phase arrest
Synergistic EffectsEnhanced efficacy with chemotherapy

Q & A

Basic Research Questions

Q. What methodologies are recommended for assessing exposure-response relationships of ipatasertib in metastatic castration-resistant prostate cancer (mCRPC) trials?

  • Answer : Utilize population pharmacokinetic (PK) models to generate empirical Bayes estimates (EBEs) of PK parameters, enabling simulation of concentration-time profiles. Metrics such as AUC (area under the curve) and Cmax should be derived using non-linear mixed-effects modeling (e.g., NONMEM) and validated via external datasets . Cox proportional hazards models are recommended for analyzing radiographic progression-free survival (rPFS) endpoints, with stratification by covariates like PTEN-loss status and baseline glucose levels .

Q. How should covariates be integrated into exposure-efficacy analyses for this compound?

  • Answer : Include covariates such as baseline age, weight, ECOG status, visceral metastasis, and PTEN-loss status in stepwise model reduction workflows. Use Akaike Information Criterion (AIC) to retain statistically significant covariates. For example, PTEN-loss tumors showed stronger exposure-efficacy correlations (HR: 0.39–0.84) compared to the overall ITT population . Forest plots with 95% confidence intervals are critical for visualizing covariate effects .

Q. What software tools are validated for PK/PD modeling of this compound?

  • Answer : NONMEM (v7.4.3) with Perl-speaks-NONMEM (PsN) is recommended for population PK modeling. R (v4.0.0) is suitable for data management, Cox regression, and generating Kaplan-Meier plots . For noncompartmental PK analysis (e.g., drug-drug interaction studies), Phoenix WinNonlin (v6.4+) is validated .

Advanced Research Questions

Q. How can time-varying dose intensity analyses address confounding in this compound efficacy assessments?

  • Answer : Assign 0 mg doses post-discontinuation for patients who discontinued due to adverse events (AEs). For others, censor rPFS at discontinuation dates. This approach accounts for real-world dose adjustments and reduces bias in hazard ratio (HR) calculations. In the IPATential150 study, 103 patients discontinued this compound, yet efficacy trends persisted (HR: 0.84, p=0.038) .

Q. What explains the discordance in exposure-response correlations between Phase II (A.MARTIN) and Phase III (IPATential150) this compound trials?

  • Answer : Phase II trials (e.g., A.MARTIN) tested multiple doses (200–400 mg), revealing exposure-safety links for diarrhea and rash. Phase III studies, restricted to 400 mg, observed narrower exposure ranges, weakening these correlations. This highlights the importance of dose-ranging in early-phase trials to identify exposure thresholds .

Q. How do drug-drug interactions (DDIs) with CYP3A4 inhibitors like itraconazole impact this compound PK?

  • Answer : Coadministration with itraconazole increases this compound AUC0-1 by 5.45-fold and Cmax by 2.26-fold due to CYP3A4 inhibition. Use mixed-effects models to compare log-transformed PK parameters (AUC, Cmax) between monotherapy and combination arms. Prophylactic dose adjustments may be required in clinical settings .

Q. What statistical approaches validate the use of PTEN-loss as a predictive biomarker in this compound trials?

  • Answer : Pre-specify PTEN-loss via immunohistochemistry (IHC) and stratify randomization. In the IPATential150 study, PTEN-loss patients showed significant rPFS improvement (HR: 0.39, 90% CI: 0.22–0.70) versus non-PTEN-loss cohorts. Sensitivity analyses should adjust for visceral metastasis and prior taxane therapy .

Q. How can clinical utility index (CUI) models optimize this compound dosing in benefit-risk assessments?

  • Answer : CUI integrates efficacy (e.g., rPFS HR) and safety (e.g., hyperglycemia incidence) into weighted scores. For mCRPC, 400 mg daily achieved the highest probability of meeting minimal product profiles (AUCSS ≥3560 ng·h/mL) while balancing AE risks .

Q. Data Contradictions and Resolution

Q. Why do some studies report no association between this compound AUCSS and rPFS in the ITT population?

  • Answer : Heterogeneity in PTEN status dilutes exposure-efficacy signals in unselected populations. Subgroup analyses restricted to PTEN-loss cohorts resolve this discrepancy. For example, in PTEN-loss patients, higher AUCSS correlated with prolonged rPFS (p<0.05) .

Q. How should conflicting Phase II/III hyperglycemia data inform this compound safety monitoring?

  • Answer : Phase II trials identified baseline glucose and HbA1c as hyperglycemia predictors, but Phase III data showed weaker exposure-safety links. Proactively monitor glucose levels in patients with obesity or diabetes, as PK variability (e.g., lower body weight → higher AUC) exacerbates risks .

Properties

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZXWCHAXNAUHY-NSISKUIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025595
Record name Ipatasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001264-89-6, 1489263-16-2
Record name GDC 0068
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001264-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipatasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001264896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipatasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ipatasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPATASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524Y3IB4HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.